3-Bromo-5,8-dichloroquinolin-2-amine
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Overview
Description
3-Bromo-5,8-dichloroquinolin-2-amine is a chemical compound with the molecular formula C9H5BrCl2N2 and a molecular weight of 291.96 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,8-dichloroquinolin-2-amine typically involves the halogenation of quinoline derivatives. One common method includes the bromination and chlorination of quinoline precursors under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,8-dichloroquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of bases or acids to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, and reduced amine derivatives .
Scientific Research Applications
3-Bromo-5,8-dichloroquinolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Material Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5,8-dichloroquinolin-2-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoquinoline
- 5,8-Dichloroquinoline
- 2-Aminoquinoline
Comparison
Compared to similar compounds, 3-Bromo-5,8-dichloroquinolin-2-amine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C9H5BrCl2N2 |
---|---|
Molecular Weight |
291.96 g/mol |
IUPAC Name |
3-bromo-5,8-dichloroquinolin-2-amine |
InChI |
InChI=1S/C9H5BrCl2N2/c10-5-3-4-6(11)1-2-7(12)8(4)14-9(5)13/h1-3H,(H2,13,14) |
InChI Key |
ZIYBZDYLFQJFNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=C(C(=N2)N)Br)Cl |
Origin of Product |
United States |
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